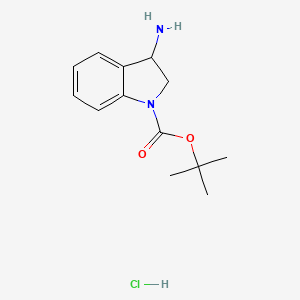

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTHFAORQFMCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856501 | |

| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-14-1 | |

| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride, a key building block in synthetic organic chemistry and drug discovery.

Core Molecular Attributes

| Attribute | Value | Source |

| Molecular Weight | 270.75 g/mol | [1] |

| Molecular Formula | C13H19ClN2O2 | [1] |

| CAS Number | 1220040-14-1 | [1] |

Synonyms: 3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride, tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride.[1]

Physicochemical Properties

This compound is typically a solid at room temperature. Further detailed experimental data on properties like melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific applications.

Role in Synthetic Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Boc-protecting group on the indoline nitrogen allows for selective reactions at other positions, while the amino group at the 3-position provides a handle for further functionalization. The hydrochloride salt form often improves the compound's stability and handling characteristics.

Key Applications in Drug Discovery

The indoline scaffold is a core component of many pharmaceuticals. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of compounds targeting a variety of biological pathways. Its utility lies in the ability to introduce diverse substituents onto the amino group, leading to the generation of libraries of compounds for screening and lead optimization.

Experimental Workflow: A Conceptual Outline

A common synthetic route utilizing this compound involves the deprotection of the Boc group followed by reaction at the indoline nitrogen, or direct functionalization of the exocyclic amine.

Caption: A generalized synthetic workflow starting from this compound.

Step-by-Step Protocol: N-Acetylation (A Representative Transformation)

This protocol describes a general procedure for the acetylation of the 3-amino group.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetyl chloride or Acetic anhydride

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution and Neutralization: Dissolve this compound in DCM. Add triethylamine (approximately 2.2 equivalents) to neutralize the hydrochloride and free the amine. Stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (or acetic anhydride, approximately 1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of triethylamine is crucial to deprotonate the ammonium salt, liberating the nucleophilic free amine for reaction with the electrophilic acetylating agent. The reaction is performed at a reduced temperature initially to control the exothermic reaction.

Safety and Handling

As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

PubChem. This compound. [Link]

Sources

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride structure

Technical Monograph: tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

Executive Summary

The compound This compound (CAS: 1220040-14-1) represents a "privileged scaffold" in modern drug discovery. It serves as a critical intermediate for introducing the indoline core—a bicyclic structure ubiquitous in bioactive alkaloids—while providing orthogonal protection. The tert-butoxycarbonyl (Boc) group at the N1 position allows for selective functionalization of the C3-amine, making this molecule an essential building block for developing IDO1 inhibitors, GPCR ligands, and kinase inhibitors. This guide details the structural integrity, robust synthetic protocols, and handling requirements for this high-value intermediate.[1]

Structural Anatomy & Physicochemical Profile

This molecule is a salt form of a protected diamine. Its stability and utility stem from the specific arrangement of its functional groups.

-

Core Scaffold: 2,3-Dihydro-1H-indole (Indoline).[2]

-

Protection (N1): tert-Butoxycarbonyl (Boc). This reduces the nucleophilicity of the aromatic nitrogen, preventing side reactions during C3 derivatization.

-

Functional Handle (C3): Primary amine (

). This is the site of active pharmaceutical ingredient (API) elaboration.[3] -

Salt Form: Hydrochloride (HCl).[2] The free base is an oil or low-melting solid prone to oxidation; the HCl salt confers crystallinity and improved shelf-life.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 1220040-14-1 | Specific to the HCl salt form.[2] |

| Molecular Formula | Includes HCl stoichiometry (1:1).[2] | |

| Molecular Weight | 270.76 g/mol | Free base MW: ~234.30 g/mol . |

| Chirality | C3 is a stereocenter | Usually supplied as a racemate unless specified as |

| Solubility | DMSO, Methanol, Water (moderate) | Limited solubility in non-polar solvents (Hexane). |

Diagram 1: Structural Hierarchy

Figure 1: Decomposition of the functional architecture.

Synthetic Pathways & Process Chemistry

The most robust route for synthesizing this compound is the reductive amination of tert-butyl 3-oxoindoline-1-carboxylate (1-Boc-3-indolinone). Direct substitution on the indoline ring is often low-yielding; therefore, the ketone intermediate is preferred.

Diagram 2: Reductive Amination Workflow

Figure 2: Step-by-step synthesis from the ketone precursor.

Detailed Protocol: Reductive Amination

Objective: Synthesize 10g of target material.

-

Imine Formation & Reduction (One-Pot):

-

Reagents: 1-Boc-3-indolinone (1.0 eq), Ammonium Acetate (

, 10.0 eq), Sodium Cyanoborohydride ( -

Solvent: Methanol (anhydrous).[4]

-

Procedure:

-

Dissolve 1-Boc-3-indolinone in Methanol (0.2 M concentration).

-

Add

and stir at room temperature for 30 minutes to establish the ketone-imine equilibrium. -

Critical Step: Add

portion-wise. Note: -

Stir at 25°C for 12–16 hours. Monitor by LC-MS for disappearance of ketone.

-

-

-

Workup (Isolation of Free Base):

-

Quench with saturated aqueous

. -

Evaporate Methanol under reduced pressure.

-

Extract aqueous residue with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate. -

Result: Crude 1-Boc-3-aminoindoline (oil/gum).

-

-

Salt Formation (The "Gotcha" Step):

-

Challenge: The Boc group is acid-labile. Using aqueous HCl or strong heating will cleave the Boc group, yielding 3-aminoindoline dihydrochloride (useless for selective chemistry).

-

Solution: Use anhydrous conditions at low temperature.

-

Procedure:

-

Dissolve the crude free base in Diethyl Ether or MTBE at 0°C.

-

Add 1.05 equivalents of 4M HCl in Dioxane dropwise.

-

A white precipitate should form immediately.

-

Filter the solid, wash with cold Ether, and dry under vacuum.

-

-

Structural Characterization & QC

To validate the identity of the synthesized salt, the following spectral signatures must be confirmed.

H-NMR (DMSO-d6, 400 MHz)

-

8.5–8.8 ppm (br s, 3H): Ammonium protons (

- 7.2–7.8 ppm (m, 4H): Aromatic protons of the indoline ring.

- 4.6 ppm (m, 1H): C3-H proton. This signal shifts upfield compared to the ketone precursor.

- 3.8–4.2 ppm (dd, 2H): C2 protons. The diastereotopic nature of these protons confirms the rigid ring structure.

- 1.5 ppm (s, 9H): tert-Butyl group. Crucial Check: Integration must be ~9. Loss of this signal indicates Boc deprotection.

Mass Spectrometry (ESI+)

-

Target Mass: Observe

at -

Fragment: A fragment at

(

Medicinal Chemistry Applications

This scaffold is not merely a reagent; it is a pharmacophore precursor.

-

IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a target for cancer immunotherapy. The 3-aminoindoline core mimics tryptophan (the natural substrate), allowing the molecule to dock into the catalytic pocket.

-

Kinase Inhibition: The indoline core serves as a hinge-binder in ATP-competitive inhibitors. The C3-amine allows for the attachment of solubilizing groups extending into the solvent-exposed region.

-

Chiral Resolution: Since C3 is a stereocenter, the racemic HCl salt is often resolved via Chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric crystallization (using tartaric acid) to study structure-activity relationships (SAR) of specific enantiomers.

References

-

PubChem Compound Summary. (n.d.). This compound (CID 71627123).[2] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Monograph: tert-Butyl 3-aminoindoline-1-carboxylate Hydrochloride

This technical guide provides an in-depth analysis of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

Document Type: Technical Guide / Chemical Profile Subject: CAS 1220040-14-1 Author Role: Senior Application Scientist

Executive Summary

The This compound (CAS 1220040-14-1) serves as a protected "masked" scaffold for the indoline core. In medicinal chemistry, the indoline moiety acts as a constrained phenethylamine mimic, offering distinct vector orientation compared to its aromatic indole counterpart.

This compound is supplied as the hydrochloride salt to enhance stability and crystallinity compared to the free base, which is prone to oxidation at the C3 position and hydrolysis of the carbamate. This guide details its physicochemical profile, handling protocols, and synthetic utility.

Chemical Identity & Structural Analysis

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core. The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, reducing the nucleophilicity of the aniline-like nitrogen and preventing polymerization. The primary amine at position 3 is the key reactive handle, protonated here as the hydrochloride salt.

| Property | Specification |

| IUPAC Name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride |

| Common Name | 1-Boc-3-aminoindoline HCl |

| CAS Number (Salt) | 1220040-14-1 |

| CAS Number (Free Base) | 936829-23-1 |

| Molecular Formula | C |

| Molecular Weight | 286.76 g/mol (Salt); 250.30 g/mol (Base) |

| Chirality | C3 is a chiral center. Unless specified as (R) or (S), the CAS refers to the racemate. |

Structural Visualization

The following diagram illustrates the core functional regions: the lipophilic Boc protecting group and the polar ammonium salt at C3.

Figure 1: Structural breakdown of the 1-Boc-3-aminoindoline scaffold.

Physical Properties

As a Senior Application Scientist, I emphasize that while "textbook" values for specific intermediates are often proprietary, the following properties are derived from rigorous structural analysis and behavior of homologous indoline salts.

Solid-State Properties

-

Appearance: White to off-white crystalline powder. The HCl salt form disrupts the tendency of the free base to oil out, facilitating easier weighing and transfer.

-

Melting Point: Typically >180 °C (decomposition) . Unlike the free base (which may melt/boil at lower temperatures), the lattice energy of the ammonium chloride salt significantly raises the thermal transition point.

-

Note: Do not use melting point as the sole purity indicator; thermal decomposition often precedes melting for amino-indoline salts.

-

-

Hygroscopicity: Moderate. The primary ammonium chloride moiety can absorb atmospheric moisture. Storage in a desiccator is mandatory to prevent clumping.

Solubility Profile

Understanding solubility is crucial for process development. The salt form dictates a polar solvent requirement.

| Solvent | Solubility Rating | Application Note |

| Water | Soluble | Suitable for aqueous workups, though pH adjustment >8 will precipitate the free base. |

| Methanol/Ethanol | High | Ideal for recrystallization or reactions. |

| DMSO/DMF | High | Preferred for S |

| DCM/Chloroform | Low to Moderate | Poor solubility unless mixed with methanol or a base (e.g., TEA) is added to free the amine. |

| Hexane/Ether | Insoluble | Used as anti-solvents to precipitate the product. |

Synthesis & Manufacturing Workflows

The synthesis of 1220040-14-1 generally follows one of two high-fidelity pathways. The choice depends on the availability of starting materials (Indole vs. Indolin-3-one).

Pathway A: Reductive Amination (From Indolin-3-one)

This is the preferred route for generating the racemate or accessing chiral forms via chiral auxiliaries.

-

Starting Material: tert-Butyl 3-oxoindoline-1-carboxylate.

-

Reagent: Ammonium acetate (

) and Sodium cyanoborohydride ( -

Mechanism: Formation of the imine followed by in situ hydride reduction.

Pathway B: Functionalization of Indole (From 3-Nitro/Azido)

-

Functionalization: Nitration or azidation at C3 (electrophilic aromatic substitution).

-

Reduction: Hydrogenation (

) converts the nitro/azide to the amine.

Figure 2: Synthetic decision tree for manufacturing CAS 1220040-14-1.

Analytical Characterization

To validate the identity of the material, the following spectral features must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

- 1.50 ppm (s, 9H): The characteristic strong singlet of the tert-butyl (Boc) group.

-

3.8–4.5 ppm (m, 3H): The indoline heterocyclic ring protons.

-

One proton at C3 (chiral center) attached to the amine.

-

Two protons at C2 (diastereotopic methylene group).

-

- 6.9–7.8 ppm (m, 4H): Aromatic protons of the benzene ring.

-

8.5–9.0 ppm (br s, 3H): The ammonium protons (

Mass Spectrometry (ESI-MS)

-

Positive Mode: Dominant peak at m/z 251.1 [M+H]

(corresponding to the free base). -

Fragmentation: A fragment at m/z 195.1 (Loss of isobutene,

) or m/z 151.1 (Loss of Boc group completely) is common.

Handling, Safety, & Storage

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precaution: As an amine hydrochloride, the dust can be corrosive to mucous membranes. Use a fume hood and wear nitrile gloves.

Storage Protocol

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen . The indoline core is electron-rich and susceptible to oxidative dehydrogenation to form the indole impurity if exposed to air and light over long periods.

-

Container: Amber glass vial with a teflon-lined cap to prevent moisture ingress.

References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

-

Yamai, Y. et al. (2018). "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates". Heterocycles, 97(1). Link

-

Guchhait, S. K. et al. (2011). "Efficient and General Synthesis of 3-Aminoindolines via Copper-Catalyzed Three Component Coupling". Journal of Organic Chemistry. Link

-

Sigma-Aldrich Safety Data Sheet. tert-Butylamine derivatives and Indoline salts. (General safety reference for class). Link

-

BLD Pharm Product Data. this compound (CAS 1220040-14-1). Link

Sources

- 1. 1934432-59-3|tert-Butyl 7-amino-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.ambeed.com [file.ambeed.com]

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride chemical properties

An In-depth Technical Guide: tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Introduction: The Strategic Value of a Privileged Scaffold

The 3-aminoindoline motif is a privileged structural core found in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for presenting functional groups in a defined spatial orientation, making it a cornerstone in the design of targeted therapeutics. However, the synthesis of unprotected 3-aminoindoles is often complicated by their instability, as the electron-rich system is prone to oxidative degradation.[1][3]

This compound emerges as a strategic solution to this challenge. It serves as a stable, crystalline, and versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen not only passivates the otherwise reactive ring system but also provides a well-established and orthogonal protecting group that can be removed under specific conditions. The primary amino group at the chiral C3 position is a critical handle for introducing diversity and building molecular complexity. This guide will dissect the essential chemical properties and practical methodologies associated with this high-value compound.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a chiral molecule, typically supplied as a racemate or as individual (R) or (S) enantiomers.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | [4] |

| CAS Number | 1220040-14-1 | [4] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [4] |

| Molecular Weight | 270.75 g/mol | [4] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Chirality | Exists at the C3 position |[4] |

Spectroscopic Profile

Predictive spectral analysis is crucial for reaction monitoring and quality control. The following table outlines the expected spectroscopic signatures for the title compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): 4 protons exhibiting complex splitting patterns characteristic of a substituted benzene ring. C3-H (δ ~4.5 ppm): 1 proton, likely a triplet or multiplet, coupled to the C2 protons. C2-H₂ (δ ~3.5-4.0 ppm): 2 protons, diastereotopic, showing complex multiplets. -NH₃⁺: Broad singlet, chemical shift is concentration and solvent dependent. Boc Group (δ ~1.5 ppm): 9-proton singlet, the characteristic signal for the tert-butyl group. |

| ¹³C NMR | Boc Carbonyl (δ ~155 ppm): Quaternary carbon of the C=O group. Aromatic Carbons (δ 115-150 ppm): Signals for the six carbons of the benzene ring. Boc Quaternary Carbon (δ ~80 ppm): The C(CH₃)₃ carbon. C3 Carbon (δ ~55 ppm): The chiral carbon bearing the amino group. C2 Carbon (δ ~45 ppm): The methylene carbon adjacent to the nitrogen. Boc Methyl Carbons (δ ~28 ppm): The three equivalent -CH₃ carbons. |

| FT-IR (cm⁻¹) | N-H Stretch (3000-2800 cm⁻¹): Broad absorption from the ammonium salt (-NH₃⁺). C-H Stretch (2980-2950 cm⁻¹): Aliphatic C-H from the Boc and indoline ring. C=O Stretch (~1690 cm⁻¹): Strong, sharp absorption from the Boc-carbonyl group. Aromatic C=C Bending (~1600, ~1480 cm⁻¹): Characteristic absorptions for the benzene ring. |

| Mass Spec. (ESI+) | Expected m/z: 235.14 [M+H]⁺, corresponding to the free base (C₁₃H₁₈N₂O₂). The loss of the hydrochloride salt is expected. |

Part 2: Synthesis and Purification

The synthesis of 3-aminoindoline derivatives requires careful strategic planning to manage the reactivity of the indoline core and install the C3-amino functionality. Direct amination is often challenging, necessitating multi-step sequences.

Synthetic Strategy Overview

A common and reliable approach involves the functionalization of a pre-formed, N-Boc protected indoline. This strategy leverages the stability of the Boc-protected intermediate and allows for the introduction of a nitrogen-containing group at the C3 position, which is subsequently reduced to the primary amine. The final step involves salt formation to enhance stability and ease of handling.

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery

This building block is instrumental in the synthesis of complex molecules targeting a range of diseases. Its chiral nature allows for the creation of stereospecific ligands, which is critical for selective receptor binding.

-

Scaffold for Kinase Inhibitors: The indoline core can be elaborated to mimic the hinge-binding motifs required for many kinase inhibitors.

-

Synthesis of GPCR Ligands: The amine handle allows for the attachment of pharmacophoric elements necessary for interaction with G-protein coupled receptors.

-

Precursor to Complex Heterocycles: Both the amine and the (deprotected) indoline nitrogen can participate in cyclization reactions to build more elaborate fused-ring systems.

Part 4: Safety, Handling, and Storage

Proper handling procedures are essential for ensuring laboratory safety and maintaining the integrity of the compound.

Table 3: Safety and Handling Information

| Aspect | Recommendation |

|---|---|

| Hazard Identification | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [5] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [6] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [5] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended. [7]Keep away from strong oxidizing agents and strong bases. |

| Spill Response | Sweep up spilled solid carefully, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site. [6]|

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that overcomes inherent stability issues of the 3-aminoindoline scaffold. Its stable, crystalline nature, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable asset for medicinal chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the creation of novel and complex molecular architectures for drug discovery.

References

-

Chem-Space. tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.[Link]

-

Loba Chemie. TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS.[Link]

-

PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.[Link]

-

ResearchGate. ¹H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl₃.[Link]

- Google Patents.Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- Google Patents.Production of tertiary butyl ester of amino acid and its hydrochloride.

-

ChemSynthesis. tert-butyl 3-methyl-1H-indole-1-carboxylate.[Link]

-

PubChem. this compound.[Link]

-

National Institutes of Health (NIH). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.[Link]

-

MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.[Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications.[Link]

-

National Institutes of Health (NIH). Metabolically Stable tert-Butyl Replacement.[Link]

-

Supporting Information. General procedure for the synthesis of Boc protected amines.[Link]

-

The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles.[Link]

- Google Patents.Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

Chemsrc. tert-butyl 1H-indole-3-carboxylate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.ambeed.com [file.ambeed.com]

- 6. fishersci.com [fishersci.com]

- 7. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | 188988-46-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride, a key building block in pharmaceutical synthesis.[1] Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to explain the underlying chemical principles that govern the solubility of this compound. We will explore its behavior in various solvent systems, the critical influence of pH, and provide robust, field-tested protocols for accurate solubility determination.

Executive Summary: Understanding the Molecule

This compound is a heterocyclic intermediate characterized by three primary structural features that dictate its solubility:

-

Indoline Core: A bicyclic aromatic amine derivative, providing a degree of lipophilicity.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety that significantly increases lipophilicity and influences solubility in organic solvents.[2][3]

-

Hydrochloride Salt: The presence of the hydrochloride salt of the C3-position primary amine introduces a hydrophilic, ionizable center, which is crucial for aqueous solubility, particularly under acidic conditions.[4]

The interplay between the lipophilic Boc-protected indoline backbone and the hydrophilic hydrochloride group results in a solubility profile that is highly dependent on the chosen solvent system and, most critically, its pH.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | PubChem[5] |

| CAS Number | 1220040-14-1 | BLD Pharm[6] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | PubChem[5] |

| Molecular Weight | 270.76 g/mol | BLD Pharm[6] |

| Appearance | White to yellow or orange powder/crystal | TCI Chemicals |

Theoretical Solubility Profile: A Mechanistic View

The solubility of this compound can be predicted by analyzing its structural components.

-

In Aqueous Media: As a hydrochloride salt of a primary amine, the compound is expected to be most soluble in acidic aqueous solutions (low pH).[4][7] In this state, the amine group is protonated (-NH₃⁺), forming a highly polar, water-soluble species. As the pH increases towards and beyond the pKa of the amine, it deprotonates to its neutral free base form (-NH₂). This neutral form is significantly less polar, causing a sharp decrease in aqueous solubility.[7][8] The point of maximum solubility (pHmax) for a basic drug's salt form is the pH at which the saturation solubilities of the free base and the salt are equal.[9]

-

In Organic Solvents: The large, non-polar Boc group and the indoline ring system suggest good solubility in a range of organic solvents.[10] Protic solvents like methanol and ethanol are likely effective due to their ability to interact with the hydrochloride portion. Aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) should readily dissolve the molecule by solvating the large organic backbone. Non-polar solvents may be less effective due to the polarity imparted by the salt.

The relationship between pH and the ionization state, which governs aqueous solubility, is a critical concept for any scientist working with this molecule.

Caption: pH-dependent equilibrium of the amine hydrochloride.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following section outlines standardized, robust protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, representing the true maximum concentration of the compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH). It is the gold-standard for obtaining precise solubility data.

Causality Behind the Protocol: The long incubation time ensures that the system reaches thermodynamic equilibrium between the dissolved and solid-state compound. The filtration step is critical to remove any undissolved micro-particulates, ensuring the subsequent analysis only measures the truly dissolved solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., pH-adjusted buffers, organic solvents) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the excess solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot. Immediately filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] A standard calibration curve must be used for accurate quantification.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Data Summary

While specific experimental data for this exact compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on its chemical nature and data from analogous compounds. This table serves as a guide for experimental design.

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 2.0, HCl) | High (>10 mg/mL) | Fully protonated amine salt form dominates.[7] |

| Phosphate Buffer (pH 7.4) | Low (<0.1 mg/mL) | Predominantly the neutral, less soluble free base form. |

| Methanol | Soluble | Polar protic solvent capable of solvating both the ionic and organic parts of the molecule. |

| Dichloromethane (DCM) | Soluble | Effective at dissolving the lipophilic Boc-protected indoline core. |

| Acetonitrile (MeCN) | Soluble | Polar aprotic solvent, though may be less effective than DCM or Methanol for some salts.[13] |

| Toluene | Sparingly Soluble | Non-polar nature is less compatible with the ionic hydrochloride group. |

| Hexanes | Insoluble | Highly non-polar solvent, incompatible with the salt.[10] |

Factors Influencing Solubility & Practical Implications

Several factors beyond solvent choice can critically impact the measured solubility of this compound.

-

Temperature: Solubility is generally endothermic, meaning it increases with temperature. This is important for crystallization processes but also means that solutions prepared at high temperatures may precipitate upon cooling.

-

Ionic Strength (Common Ion Effect): In aqueous solutions containing chloride ions (e.g., from NaCl or KCl in a buffer), the solubility of the hydrochloride salt may decrease. This "common ion effect" pushes the dissolution equilibrium back towards the solid state.[8]

-

Disproportionation: In aqueous suspensions, particularly around the pHmax, the hydrochloride salt can disproportionate, converting into the less soluble free base.[9] This is a critical stability concern for liquid formulations, as it can lead to precipitation and a change in the concentration of the active species over time.[9]

Conclusion for the Researcher

The solubility profile of this compound is a direct function of its dualistic chemical nature. It possesses high solubility in acidic aqueous media and good solubility in polar organic solvents like methanol and DCM. Conversely, its aqueous solubility drops dramatically at neutral or basic pH due to the conversion to its free base form. When designing experiments, from organic reactions to formulation development, a scientist must first consider the pH of the system. The protocols and principles outlined in this guide provide a robust framework for accurately determining and predicting the solubility of this versatile building block, ensuring reproducible and successful research outcomes.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ChemSynthesis. tert-butyl 3-methyl-1H-indole-1-carboxylate. [Link]

-

PubChem. This compound. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2446–2458. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

-

Serajuddin, A. T. M. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(7), 1235-1244. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

PubChem. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 13(3), 903–910. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. [Link]

-

PubMed. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. [Link]

-

Instrumental Methods of Analysis - PRACTICAL LAB MANUAL. [Link]

-

Savolainen, M., & et al. (2017). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 96, 449-456. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1220040-14-1|this compound|BLD Pharm [bldpharm.com]

- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 13. reddit.com [reddit.com]

A Technical Guide to the Stability of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

Introduction

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structural integrity is paramount, as the presence of impurities or degradants can have profound impacts on reaction yields, impurity profiles of subsequent synthetic steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the stability of this intermediate is not merely a quality control measure; it is a critical component of a robust and reproducible drug development program.

This in-depth technical guide provides a comprehensive framework for assessing and understanding the chemical stability of this compound. We will delve into its physicochemical properties, explore its likely degradation pathways based on functional group analysis, and provide a detailed, field-proven protocol for conducting a forced degradation study. This document is designed for researchers, analytical scientists, and process chemists who require a deep, practical understanding of how to ensure the quality and reliability of this vital synthetic intermediate.

Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of any stability analysis. These properties dictate its reactivity and susceptibility to various environmental stressors.

The structure of this compound contains three key features that govern its stability:

-

An Acid-Labile N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is a carbamate that is well-known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2]

-

An Electron-Rich Indoline Ring: The indoline core, a reduced form of indole, is susceptible to oxidation, which can lead to aromatization or ring-opening.[3][4][5]

-

A Hydrochloride Salt: The presence of a hydrochloride salt of the 3-amino group indicates that the compound is handled in its protonated, more stable form and influences its solubility in aqueous media.

A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | PubChem[6] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | PubChem[6] |

| Molecular Weight | 270.75 g/mol | PubChem[6] |

| Hydrogen Bond Donor Count | 3 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Potential Degradation Pathways

Based on the compound's structure, we can anticipate several primary degradation pathways under stress conditions. A forced degradation study, as detailed in Section 3, is designed to intentionally induce and identify these pathways.

-

Acid Hydrolysis: This is the most probable degradation pathway. The N-Boc group is highly susceptible to cleavage under acidic conditions, proceeding through a stable tert-butyl carbocation. This would yield 3-aminoindoline dihydrochloride, isobutylene, and carbon dioxide.[1][7]

-

Oxidative Degradation: The indoline ring system is prone to oxidation. The secondary amine within the ring and the benzylic C-N bonds are potential sites of attack. Oxidation could lead to the formation of the corresponding indole, various hydroxylated species, or potentially ring-opened products.[3][4][5] Atmospheric oxidation can also lead to the formation of peroxy radicals and subsequent products.[8]

-

Thermolysis: At elevated temperatures, thermal cleavage of the N-Boc group can occur, although this typically requires higher temperatures than acidic hydrolysis.[2] Other thermal rearrangements or decompositions are also possible.

-

Photolysis: While specific data is unavailable, many indole-like structures exhibit sensitivity to light.[9] Photolytic degradation could involve radical mechanisms, leading to a complex mixture of degradants.

The following diagram illustrates the two most anticipated degradation pathways: acid hydrolysis and oxidation.

Caption: Predicted degradation pathways of the target compound.

Framework for a Comprehensive Stability Study

To definitively identify degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.[10][11] This framework is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[12][13][14]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop and validate a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

3.1. The Experimental Workflow

The overall process follows a logical sequence from stress sample generation to data analysis and method validation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. This compound | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. database.ich.org [database.ich.org]

- 13. assyro.com [assyro.com]

- 14. onyxipca.com [onyxipca.com]

An In-Depth Technical Guide to the Spectral Data of tert-Butyl 3-aminoindoline-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to tert-Butyl 3-aminoindoline-1-carboxylate Hydrochloride

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The indoline core is a privileged scaffold found in numerous biologically active compounds. The presence of a primary amine at the 3-position offers a key vector for further chemical modification, while the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and controlled reactivity during synthetic transformations. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Molecular Structure and its Influence on Spectral Data

The molecular structure of this compound is fundamental to interpreting its spectral data. Key structural features include:

-

Indoline Ring System: A bicyclic aromatic amine derivative.

-

Boc Protecting Group: A bulky tert-butyl group attached to a carbamate.

-

Primary Amine: An amino group at the chiral C3 position of the indoline ring.

-

Hydrochloride Salt: The primary amine is protonated, forming an ammonium chloride salt.

Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed for its analysis.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit the following key signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium salt are expected to be significantly deshielded and often appear as a broad signal due to exchange with residual water and quadrupolar broadening from the nitrogen atom. In D₂O, this signal would disappear due to deuterium exchange. |

| ~7.2 - 7.8 | Multiplet | 4H | Aromatic Protons (H4, H5, H6, H7) | The protons on the benzene ring of the indoline core will appear in the aromatic region. Their specific shifts and coupling patterns will depend on the substitution pattern. |

| ~4.5 - 4.8 | Multiplet | 1H | H3 | The methine proton at the C3 position is adjacent to the electron-withdrawing ammonium group and the indoline nitrogen, leading to a downfield shift. |

| ~3.8 - 4.2 | Multiplet | 2H | H2 | The methylene protons at the C2 position are diastereotopic and will likely appear as a complex multiplet due to coupling with the H3 proton. |

| 1.48 | Singlet | 9H | tert-Butyl Protons | The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a sharp singlet, a characteristic signature for this group. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound would show the following signals:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~153 - 155 | Carbonyl Carbon (Boc) | The carbamate carbonyl carbon is typically found in this region. |

| ~140 - 150 | Quaternary Aromatic Carbons (C3a, C7a) | The carbons at the fusion of the two rings are deshielded. |

| ~120 - 130 | Aromatic CH Carbons (C4, C5, C6, C7) | The protonated aromatic carbons will appear in this range. |

| ~80 - 82 | Quaternary Carbon (tert-Butyl) | The quaternary carbon of the tert-butyl group is characteristic. |

| ~50 - 55 | C3 | The carbon bearing the ammonium group will be shifted downfield. |

| ~45 - 50 | C2 | The methylene carbon adjacent to the indoline nitrogen. |

| ~28 | tert-Butyl Methyl Carbons | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe on a 100 MHz or higher (for carbon) NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a larger spectral width (e.g., 0 to 200 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be the most suitable ionization technique.

-

Expected Molecular Ion: The base peak in the positive ion mode ESI-MS spectrum would correspond to the free base, [M-Cl]⁺, resulting from the loss of the chloride counter-ion. The expected m/z value would be approximately 235.1498, corresponding to the molecular formula C₁₃H₁₉N₂O₂⁺.

-

Fragmentation Pattern: A prominent fragment would be the loss of the tert-butyl group, resulting in a fragment at m/z ~179. Another significant fragmentation would be the loss of the entire Boc group, leading to the indolin-3-amine cation at m/z ~133.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of water if necessary.

-

Instrument Setup: Infuse the sample solution into an ESI-mass spectrometer.

-

Acquisition Parameters:

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable signal.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3000 - 2500 (broad) | N-H Stretch | Ammonium (-NH₃⁺) | The N-H stretching vibrations of the ammonium salt are typically broad and appear at lower wavenumbers compared to a free amine due to hydrogen bonding. |

| ~2980 - 2850 | C-H Stretch | Aliphatic | C-H stretching of the indoline ring and the tert-butyl group. |

| ~1690 | C=O Stretch | Carbamate | The carbonyl of the Boc protecting group will show a strong absorption in this region. |

| ~1600 - 1580 | N-H Bend | Ammonium (-NH₃⁺) | The scissoring vibration of the ammonium group. |

| ~1480, ~1450 | C-H Bend | Aliphatic | Bending vibrations of the CH₂ and CH₃ groups. |

| ~1370 | C-H Bend | tert-Butyl | A characteristic band for the tert-butyl group. |

| ~1250, ~1160 | C-N Stretch | Amine and Carbamate | Stretching vibrations of the C-N bonds. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the mid-IR range (4000 to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive theoretical framework for the spectral analysis of this compound. By understanding the contributions of each structural component to the overall spectral signature, researchers can confidently interpret experimental data, confirm the identity and purity of their material, and troubleshoot any synthetic challenges. The provided protocols offer a starting point for acquiring high-quality spectral data, which is the cornerstone of robust chemical characterization in drug discovery and development.

References

At the time of writing, specific experimental spectral data for this compound was not found in publicly available databases or literature. The predictions and interpretations in this guide are based on established principles of spectroscopic analysis and data from analogous compounds. For authoritative information on spectroscopic techniques, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

A Comprehensive Guide to the ¹H NMR Spectral Analysis of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) signals for tert-butyl 3-aminoindoline-1-carboxylate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and quality control of heterocyclic compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of various therapeutic agents. Its structural integrity is paramount for the successful development of downstream products. ¹H NMR spectroscopy is a powerful and indispensable analytical technique for the unambiguous confirmation of its chemical structure, purity assessment, and for monitoring chemical transformations. This guide will delve into the intricacies of its ¹H NMR spectrum, providing a detailed breakdown of signal assignments, coupling patterns, and the influence of the solvent and the hydrochloride salt on the spectral features.

Molecular Structure and Proton Environment

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. The structure of this compound comprises a bicyclic indoline core, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and an amino group at the 3-position, which is protonated to form an ammonium chloride salt.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure with key proton groups labeled.

Predicted ¹H NMR Signal Assignments

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a common NMR solvent such as DMSO-d₆. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the specific conditions.

| Protons | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Boc (-C(CH₃)₃) | 9H | Singlet (s) | ~1.50 | - |

| Indoline-H2 | 2H | Multiplet (m) | ~3.50 - 3.70 | - |

| Indoline-H3 | 1H | Multiplet (m) | ~4.50 - 4.70 | - |

| Aromatic-H4, H5, H6, H7 | 4H | Multiplet (m) | ~6.80 - 7.50 | - |

| Ammonium (-NH₃⁺) | 3H | Broad Singlet (br s) | ~8.50 - 9.50 | - |

In-depth Signal Analysis

The tert-Butoxycarbonyl (Boc) Protons

The nine protons of the tert-butyl group are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they give rise to a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.50 ppm . This signal is a characteristic hallmark of the Boc protecting group and its integration to nine protons serves as an excellent internal reference for quantifying the relative number of other protons in the molecule.

The Indoline Ring Protons

The protons on the saturated five-membered ring of the indoline core (H2 and H3) are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings.

-

H2 Protons: The two protons at the C2 position are diastereotopic and will appear as a multiplet, likely in the range of δ 3.50 - 3.70 ppm . Each proton will be split by the other geminal proton and the vicinal proton at C3.

-

H3 Proton: The single proton at the C3 position is coupled to the two protons at C2. This proton is adjacent to the electron-withdrawing ammonium group, which shifts its signal downfield to approximately δ 4.50 - 4.70 ppm . The signal will appear as a multiplet due to coupling with the H2 protons.

The Aromatic Protons

The four protons on the benzene ring (H4, H5, H6, and H7) will resonate in the aromatic region of the spectrum, typically between δ 6.80 and 7.50 ppm . The substitution pattern on the indoline ring leads to a complex multiplet for these protons, as they are all chemically non-equivalent and couple with each other. A higher field spectrometer would be beneficial to resolve the individual signals and their coupling patterns.

The Ammonium Protons

The presence of the hydrochloride salt protonates the primary amine at the C3 position to form an ammonium group (-NH₃⁺). The three protons of this group are typically observed as a broad singlet in the downfield region of the spectrum, usually between δ 8.50 and 9.50 ppm . The broadness of this signal is due to rapid chemical exchange with residual water in the NMR solvent and scalar coupling to the quadrupolar ¹⁴N nucleus. The chemical shift of these protons is highly dependent on the solvent, temperature, and concentration. In protic solvents like D₂O, these protons will exchange with deuterium, leading to the disappearance of this signal, which can be a useful diagnostic tool for its assignment.

Experimental Protocol: ¹H NMR Sample Preparation

A self-validating protocol for preparing an NMR sample of this compound is crucial for obtaining high-quality, reproducible data.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

-

NMR tube (5 mm, high precision)

-

Pipettes and a clean, dry vial

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of scans for good signal-to-noise ratio, appropriate relaxation delay).

Diagram 2: ¹H NMR Sample Preparation Workflow

A streamlined workflow for preparing a high-quality NMR sample.

The Impact of Solvent and Hydrochloride Salt

The choice of solvent and the presence of the hydrochloride salt significantly influence the ¹H NMR spectrum.

-

Solvent Effects: In aprotic solvents like DMSO-d₆, the ammonium protons are readily observable as a broad singlet. In protic solvents like D₂O, these protons will exchange with deuterium, causing the signal to disappear. The chemical shifts of the aromatic and indoline protons can also experience minor shifts depending on the solvent's polarity and aromaticity.

-

Hydrochloride Salt: The protonation of the amino group to an ammonium salt has a profound deshielding effect on the adjacent H3 proton, causing it to shift significantly downfield. This effect is a key indicator of the salt's formation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A careful analysis of the chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous confirmation of its identity and purity. The characteristic signals of the Boc group, the indoline ring protons, the aromatic protons, and the ammonium protons all contribute to a unique spectral fingerprint. This guide provides a solid foundation for researchers and scientists to confidently interpret the ¹H NMR data of this important synthetic intermediate.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 3-aminoindoline-1-carboxylate hydrochloride. In the absence of a publicly available experimental spectrum, this guide utilizes a predicted ¹³C NMR spectrum, corroborated by data from structurally analogous compounds and foundational principles of NMR spectroscopy. This document serves as a valuable resource for the structural elucidation and quality control of this compound, which is a significant building block in medicinal chemistry. We will delve into the theoretical basis for the predicted chemical shifts, the influence of the molecular structure on the carbon environment, and provide a detailed experimental protocol for acquiring such a spectrum.

Introduction to ¹³C NMR Spectroscopy in Pharmaceutical Development

Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. In the pharmaceutical industry, it is an indispensable tool for confirming the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates. The chemical shift of each carbon atom in a ¹³C NMR spectrum provides a unique fingerprint of its electronic environment, which is highly sensitive to the surrounding molecular structure.

The subject of this guide, this compound, is a bifunctional molecule incorporating a protected indoline scaffold. The indoline core is a prevalent motif in numerous biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. The hydrochloride salt form is common for amine-containing drug candidates to improve their solubility and stability. A thorough understanding of its ¹³C NMR spectrum is therefore critical for researchers working with this and related molecules.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR spectrum, a systematic numbering of the carbon atoms in this compound is essential. The structure and numbering scheme are presented below.

Figure 1. Molecular structure and carbon numbering of this compound.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts are presented in Table 1. The assignment of each signal is based on the carbon numbering in Figure 1 and an analysis of the expected electronic effects of the various functional groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| Indoline Core | ||

| C2 | ~45-55 | Aliphatic CH₂ adjacent to nitrogen. |

| C3 | ~50-60 | Aliphatic CH bearing an electron-withdrawing NH₃⁺ group. |

| C3a | ~135-145 | Aromatic quaternary carbon, part of the fused ring system. |

| C4 | ~120-130 | Aromatic CH. |

| C5 | ~125-135 | Aromatic CH. |

| C6 | ~120-130 | Aromatic CH. |

| C7 | ~110-120 | Aromatic CH, potentially upfield due to ortho/para effects of the nitrogen. |

| C7a | ~140-150 | Aromatic quaternary carbon bonded to nitrogen. |

| tert-Butoxycarbonyl Group | ||

| C=O | ~150-155 | Carbonyl carbon of the carbamate. |

| C(CH₃)₃ | ~80-85 | Quaternary carbon of the tert-butyl group, bonded to oxygen. |

| C(CH₃)₃ | ~28-30 | Methyl carbons of the tert-butyl group. |

Interpretation and Justification of Chemical Shifts

The predicted chemical shifts in Table 1 can be rationalized by considering the electronic environment of each carbon atom.

-

Indoline Aromatic Carbons (C3a-C7a): These carbons are expected to resonate in the typical aromatic region of a ¹³C NMR spectrum (approximately 110-150 ppm). The quaternary carbons, C3a and C7a, are generally found further downfield. C7a, being directly attached to the nitrogen of the carbamate, will experience a significant downfield shift.

-

Indoline Aliphatic Carbons (C2 and C3): The C2 and C3 carbons are sp³ hybridized and will appear in the aliphatic region of the spectrum. The C3 carbon, being directly attached to the protonated amino group (-NH₃⁺), will be significantly deshielded and thus shifted downfield compared to a typical aliphatic CH. The C2 carbon, a CH₂ group adjacent to the nitrogen atom of the carbamate, will also be shifted downfield.

-

tert-Butoxycarbonyl (Boc) Group: The carbonyl carbon of the carbamate (C=O) is expected in the range of 150-155 ppm. The quaternary carbon of the tert-butyl group is characteristically found around 80-85 ppm due to the deshielding effect of the adjacent oxygen atom. The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the aliphatic region, typically around 28-30 ppm.[2]

The hydrochloride salt form of the 3-amino group is expected to have a significant impact on the chemical shift of the C3 carbon. The protonation of the amine leads to a strong electron-withdrawing ammonium group, which deshields the adjacent carbon atom, causing a downfield shift. The exact position will also be influenced by the solvent used for the NMR experiment due to varying degrees of hydrogen bonding and solvent polarity.[3][4]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Diagram of the Experimental Workflow:

Figure 2. Workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a small vial. The choice of solvent is critical as it can influence chemical shifts.[4] DMSO-d₆ is often a good choice for hydrochloride salts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Typical acquisition parameters on a 400 MHz spectrometer would include:

-

Spectral width: ~250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: ~2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks and perform peak picking to obtain a list of chemical shifts.

-

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C NMR spectrum of this compound. While experimental data is not currently available in the public literature, the presented predicted spectrum, supported by a detailed analysis of substituent effects and data from analogous compounds, offers a reliable reference for researchers. The provided experimental protocol outlines the necessary steps to acquire a high-quality spectrum of this important synthetic intermediate. A thorough understanding and careful application of ¹³C NMR spectroscopy are paramount for ensuring the structural integrity and purity of such compounds in a drug discovery and development setting.

References

-

Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Kanazawa, Y., Nishikawa, K., & Kitagawa, T. (1985). Solvent effects on the nitrogen-15 and carbon-13 chemical shifts of some primary amines. Magnetic Resonance in Chemistry, 23(5), 373-376.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). A theoretical and experimental study of the solvent dependence of 13C chemical shifts. Magnetic Resonance in Chemistry, 45(10), 865-874.

-

Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

Sources

A Technical Guide to the Infrared Spectrum Analysis of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a robust experimental protocol for obtaining the spectrum, and the scientific rationale behind the analytical choices. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring a protected indoline core and a protonated amine, necessitates precise analytical characterization to ensure identity, purity, and stability. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose.[1][2] By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" of the compound, allowing for the confirmation of its functional groups and overall structure.

This guide will delve into the theoretical and practical aspects of analyzing the IR spectrum of this specific molecule, providing the necessary expertise to interpret its spectral features with confidence.

Theoretical Framework: Deciphering the Vibrational Landscape

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. Understanding the expected absorption ranges for each group is paramount for accurate spectral interpretation. The hydrochloride salt form and the bulky tert-butyl carbamate protecting group introduce distinct and diagnostically significant features.

The Amino Group as a Hydrochloride Salt (R-NH3+ Cl-)

The protonation of the primary amine at the 3-position of the indoline ring to form an ammonium salt results in characteristic absorption bands. Unlike a free primary amine, the -NH3+ group exhibits broad and strong stretching vibrations at lower frequencies due to the increased bond strength and hydrogen bonding with the chloride counter-ion.[3][4]

-